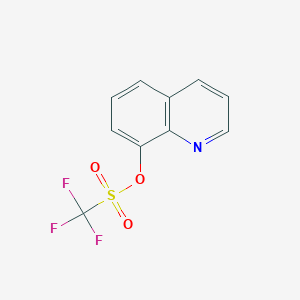

Quinolin-8-yl trifluoromethanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWOECMFUBVGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394763 | |

| Record name | quinolin-8-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108530-08-1 | |

| Record name | quinolin-8-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Quinolinyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Quinolin 8 Yl Trifluoromethanesulfonate and Its Derivatives

Direct Synthetic Approaches to Quinolin-8-yl Trifluoromethanesulfonate (B1224126)

The direct synthesis of quinolin-8-yl trifluoromethanesulfonate, often referred to as a triflate, is predominantly achieved through the reaction of an 8-quinolinol precursor with a triflating agent. This transformation is crucial for activating the hydroxyl group, turning it into an excellent leaving group for subsequent nucleophilic substitution or cross-coupling reactions.

Pathways from 8-Quinolinol Precursors

The most common and direct route to quinolin-8-yl trifluoromethanesulfonate involves the reaction of 8-hydroxyquinoline (B1678124) with a triflating agent. 8-Hydroxyquinoline itself is a bicyclic compound composed of a pyridine (B92270) ring fused to a phenol, with the hydroxyl group at the 8th position. nih.govrsc.org This hydroxyl group can be readily converted to the triflate ester.

The synthesis often involves reacting 8-hydroxyquinoline with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a base like pyridine or triethylamine (B128534) (TEA) in an aprotic solvent such as dichloromethane (B109758) (DCM). The base serves to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the highly electrophilic sulfur atom of the triflic anhydride.

For instance, the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates has been reported starting from 8-hydroxyquinoline. nih.gov This multi-step process involves initial bromination and nitration followed by reduction to introduce the amino group, and finally reaction with various sulfonyl chlorides to yield the desired sulfonate derivatives. nih.gov

Triflation Reactions for Quinoline (B57606) Scaffolds

Triflation is a key transformation in quinoline chemistry, converting a phenolic hydroxyl group into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group in various coupling reactions. Triflic anhydride (Tf2O) is a powerful reagent for this purpose. nih.govcommonorganicchemistry.com The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the triflic acid byproduct. commonorganicchemistry.com N-Phenylbis(trifluoromethanesulfonimide) (Tf2NPh) is a milder alternative to triflic anhydride and can offer better selectivity in certain cases. commonorganicchemistry.com

In a broader context, triflic anhydride has been employed as a mediator in one-pot, three-component tandem reactions to synthesize complex heterocyclic structures like 3,4-dihydroquinazolines from amides, aldehydes, and amines. nih.gov This highlights the role of triflic anhydride not just in simple triflation but also in facilitating more complex transformations. nih.gov

Advanced Synthetic Strategies Utilizing Quinolin-8-yl Trifluoromethanesulfonate

Quinolin-8-yl trifluoromethanesulfonate is not just an end product but a versatile intermediate for the synthesis of a wide array of quinoline derivatives. Its utility shines in multicomponent reactions and in the stereoselective construction of complex molecules.

One-Pot Multicomponent Reactions in Quinoline Chemistry

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org These reactions are advantageous due to their atom economy and operational simplicity. rsc.orgdaneshyari.com

While direct involvement of quinolin-8-yl trifluoromethanesulfonate in a one-pot MCR is not extensively documented in the provided results, the broader context of MCRs in quinoline synthesis is well-established. For example, the Hantzsch reaction, catalyzed by gadolinium(III) trifluoromethanesulfonate, is used for the one-pot synthesis of polyhydroquinoline derivatives from aldehydes, dimedone, ethyl acetoacetate, and ammonium (B1175870) acetate. daneshyari.comarabjchem.orgresearchgate.net This showcases the utility of triflate salts as catalysts in such reactions.

Furthermore, triflic anhydride itself mediates one-pot tandem procedures. nih.gov A one-pot, three-component reaction for synthesizing 3,4-dihydroquinazolines utilizes triflic anhydride to facilitate a Pictet-Spengler-like annulation. nih.gov These examples underscore the potential for designing one-pot MCRs that could incorporate quinolin-8-yl trifluoromethanesulfonate as a key reactant.

Optimization of Yields in Synthetic Pathways

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yields and minimize waste. In the synthesis of polyhydroquinoline derivatives via the Hantzsch reaction, the use of gadolinium triflate as a catalyst at ambient temperature in ethanol (B145695) provides excellent yields and allows for the convenient recovery and reuse of the catalyst. daneshyari.comarabjchem.orgresearchgate.net

The following table summarizes the optimized conditions and yields for the synthesis of various polyhydroquinoline derivatives:

| Aldehyde | Product | Time (h) | Yield (%) |

| Benzaldehyde | 4a | 5.0 | 95 |

| 4-Chlorobenzaldehyde | 4b | 5.5 | 92 |

| 4-Methoxybenzaldehyde | 4c | 5.0 | 94 |

| 4-Methylbenzaldehyde | 4d | 5.0 | 93 |

| 4-Hydroxybenzaldehyde | 4e | 6.0 | 90 |

| 3-Nitrobenzaldehyde | 4f | 6.0 | 88 |

| 4-Nitrobenzaldehyde | 4g | 6.0 | 91 |

| 4-Fluorobenzaldehyde | 4h | 5.5 | 92 |

| 2,4-Dichlorobenzaldehyde | 4i | 6.0 | 89 |

| 3,4-Dimethoxybenzaldehyde | 4j | 5.5 | 93 |

| Cinnamaldehyde | 4k | 5.0 | 90 |

| 2-Furylaldehyde | 4l | 5.0 | 92 |

| 2-Thienylaldehyde | 4m | 5.0 | 91 |

| Pyridine-2-carboxaldehyde | 4n | 5.5 | 87 |

| Pyridine-3-carboxaldehyde | 4o | 5.5 | 88 |

| Pyridine-4-carboxaldehyde | 4p | 5.5 | 89 |

| Table based on data for the synthesis of polyhydroquinoline derivatives catalyzed by Gadolinium triflate. researchgate.net |

In the synthesis of 4-chloro-8-tosyloxyquinoline, a precursor for various 4-substituted 8-hydroxyquinolines, the chlorination of 4-hydroxy-8-tosyloxyquinoline proceeds with a high yield of 94%. researchgate.net Subsequent reactions with nucleophiles to produce 4-amino and 4-thioalkyl-8-hydroxyquinolines also result in good yields of over 70%. researchgate.net

Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions Involving the Trifluoromethanesulfonate (B1224126) Group

The triflate group is a superior leaving group, rendering the C8-position of the quinoline (B57606) ring susceptible to attack by various nucleophiles. This reactivity is central to the synthesis of a diverse array of 8-substituted quinoline derivatives.

The reaction of quinolin-8-yl trifluoromethanesulfonate with amine nucleophiles is a cornerstone of modern synthetic organic chemistry, providing a direct route to 8-aminoquinoline (B160924) derivatives. These derivatives are not only important structural motifs in their own right but also serve as valuable intermediates and directing groups in further chemical transformations. wikipedia.org

A prominent method for achieving this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. organic-chemistry.orgnih.govcapes.gov.br This reaction has been extensively developed and offers a general and efficient means to form C(sp²)–N bonds. nih.gov The process typically involves the coupling of an aryl halide or pseudohalide, such as a triflate, with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The development of specialized phosphine (B1218219) ligands, often referred to as Buchwald ligands, has been instrumental in enhancing the efficiency and substrate scope of this reaction. youtube.com These bulky and electron-rich ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. youtube.com

Table 1: Examples of Buchwald-Hartwig Amination with Quinolin-8-yl trifluoromethanesulfonate Analogues

| Amine Nucleophile | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Primary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Aryl-8-aminoquinoline | High |

| Secondary Amines | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | N,N-Dialkyl-8-aminoquinoline | Good to High |

| Ammonia Equivalents | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 8-Aminoquinoline | Moderate to Good |

Note: This table represents typical conditions and outcomes for Buchwald-Hartwig amination reactions involving aryl triflates and various amines. Specific yields and conditions may vary depending on the exact substrates and reagents used.

Research has demonstrated the successful synthesis of various 8-aminoquinoline derivatives using these methods. For instance, N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide derivatives have been prepared through the reaction of 8-aminoquinoline with the appropriate chloroacetamide in the presence of diisopropylethylamine and sodium iodide in DMF at 80 °C. nih.gov Similarly, N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinolin-8-amine was synthesized by reacting 8-aminoquinoline with 3-(2-bromoethyl)-5-methoxy-1H-indole using potassium carbonate as the base in refluxing acetone, affording the product in a 55% yield. nih.gov

Analogous to the reactions with amines, quinolin-8-yl trifluoromethanesulfonate can react with alcohol nucleophiles to form 8-alkoxyquinoline or 8-aryloxyquinoline ethers. This transformation is also frequently achieved through palladium-catalyzed cross-coupling reactions, often referred to as the Buchwald-Hartwig ether synthesis. This method provides a powerful alternative to the classical Ullmann condensation for the formation of diaryl ethers. organic-chemistry.org

The reaction mechanism is similar to that of the amination, involving the oxidative addition of the aryl triflate to a palladium(0) complex, followed by reaction with the alcohol (or its corresponding alkoxide) and subsequent reductive elimination to furnish the ether product and regenerate the catalyst. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.

Table 2: Typical Conditions for Buchwald-Hartwig Ether Synthesis

| Alcohol Nucleophile | Catalyst/Ligand | Base | Solvent | Product |

| Primary Alcohols | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 8-Alkoxyquinoline |

| Phenols | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 8-Aryloxyquinoline |

Note: This table illustrates common conditions for the palladium-catalyzed etherification of aryl triflates. The optimal conditions can vary based on the specific alcohol and aryl triflate used.

Role in Acyl-Transfer Reactions

While the triflate group is primarily known as a leaving group in substitution reactions, the quinoline-8-yl moiety can play a role in directing acyl-transfer reactions. Although direct participation of the triflate group in acyl transfer is not its primary reactivity, the electronic nature of the quinoline ring, influenced by the strongly electron-withdrawing triflate group, can affect the reactivity of other functional groups on the quinoline scaffold.

In a broader context, trifluoromethanesulfonic acid (TfOH) is recognized as a superior catalyst for acylation reactions, facilitating both C- and O-acylations under various conditions. mdpi.com While this does not directly involve quinolin-8-yl trifluoromethanesulfonate as a reagent, it highlights the importance of the triflate motif in promoting acyl-transfer processes. In the context of the quinoline scaffold itself, 8-acylquinolines have been shown to be effective directing groups in carbon-carbon bond activation reactions, leading to various transformations, including carboacylation. nih.gov

C-X Activation and Functionalization of Quinoline Scaffolds

The carbon-triflate (C-OTf) bond in quinolin-8-yl trifluoromethanesulfonate is a key site for activation in various transition-metal-catalyzed cross-coupling reactions. This C-O bond activation allows for the introduction of a wide range of functional groups onto the quinoline scaffold, significantly expanding its synthetic utility.

One of the most important applications is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net In this reaction, the aryl triflate is coupled with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly efficient for forming carbon-carbon bonds and has been widely used in the synthesis of complex molecules, including pharmaceuticals. nih.govrsc.org For instance, the Suzuki-Miyaura coupling of a quinoline triflate with a phenylboronic acid derivative can yield an 8-phenylquinoline. The development of this reaction has enabled the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

The triflate group is an excellent pseudohalide for these transformations because it readily undergoes oxidative addition to low-valent transition metals like palladium(0). nih.gov The choice of ligands, bases, and solvents is critical to optimize the reaction and can be tailored for specific substrates, including those that are sterically demanding or electronically diverse. nih.gov

Furthermore, the 8-aminoquinoline moiety, which can be synthesized from quinolin-8-yl trifluoromethanesulfonate, is a powerful directing group for C-H bond activation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This strategy allows for the functionalization of otherwise unreactive C-H bonds at positions ortho to the directing group. For example, amides derived from 8-aminoquinoline can direct the palladium-catalyzed trifluoromethylthiolation of C(sp²) and C(sp³) C-H bonds. beilstein-journals.orgbeilstein-journals.org This two-step sequence—conversion of the triflate to an amine followed by directed C-H functionalization—provides a powerful platform for the late-stage functionalization of complex quinoline-based molecules.

Cross Coupling Reactions and Regioselective Functionalization of Quinoline Systems

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the functionalization of quinolin-8-yl trifluoromethanesulfonate (B1224126). The electron-withdrawing nature of the triflate group makes the C8-position of the quinoline (B57606) ring susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that can be harnessed to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of quinoline chemistry, it allows for the introduction of various aryl, heteroaryl, and even alkyl groups at specific positions on the quinoline scaffold.

Chemoselective Suzuki-Miyaura Coupling of Halogenated Quinoline Triflonates

In molecules containing multiple reactive sites, such as halogenated quinoline triflonates, achieving chemoselectivity is a significant synthetic challenge. Research has shown that the choice of palladium catalyst and ligand system is crucial in dictating the order of reactivity between a C-halogen bond and a C-OTf bond. polyu.edu.hk For instance, in the Suzuki-Miyaura coupling of 4-chlorophenyl triflate with o-tolylboronic acid, the ligand used can determine whether the reaction occurs preferentially at the C-Cl or the C-OTf bond. chemrxiv.org Specifically, ligands like Pt-Bu3 have been shown to favor C-Cl activation, while PCy3 favors C-OTf activation, albeit with varying degrees of selectivity and yield. polyu.edu.hkchemrxiv.org More advanced biaryl phosphine (B1218219) ligands have been developed that exhibit high chemoselectivity for C-OTf activation. polyu.edu.hk These findings are critical for the strategic synthesis of complex substituted quinolines, allowing for the stepwise functionalization of different positions on the ring. The ability to selectively activate one site over another opens up avenues for creating diverse molecular architectures from a single polyfunctionalized precursor.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling of quinolin-8-yl trifluoromethanesulfonate with a variety of organoboron reagents is a versatile strategy for introducing diverse substituents at the 8-position of the quinoline ring. This reaction is compatible with a wide range of arylboronic acids, enabling the synthesis of 8-arylquinolines. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base like potassium carbonate in a mixed solvent system. mdpi.com The scope of this reaction extends to include heteroarylboronic acids, leading to the formation of 8-(heteroaryl)quinolines. mdpi.com Furthermore, the use of alkylboronic acids or their derivatives allows for the introduction of alkyl groups, demonstrating the broad utility of this methodology. nih.gov The reaction's success is often dependent on the specific catalyst, ligand, and reaction conditions employed, which are optimized to achieve high yields and selectivity. researchgate.netmdpi.com

Decarboxylative Arylation with Potassium Arylcarboxylates

A notable advancement in cross-coupling chemistry is the use of carboxylic acids as coupling partners, which undergo decarboxylation to form an organometallic species in situ. While specific examples detailing the decarboxylative arylation of quinolin-8-yl trifluoromethanesulfonate with potassium arylcarboxylates are not prevalent in the provided context, related transformations on quinoline systems highlight the potential of this methodology. For instance, the palladium-catalyzed decarboxylative cross-coupling of quinolin-4(1H)-one-3-carboxylic acids with aryl halides has been successfully established. nih.gov This reaction proceeds efficiently using a bimetallic system of PdBr₂ and silver carbonate, yielding 3-aryl-4-quinolinones. nih.gov This demonstrates the feasibility of using carboxylate precursors in palladium-catalyzed C-C bond formation on the quinoline scaffold, suggesting a plausible, though not explicitly documented, pathway for the arylation of quinolin-8-yl trifluoromethanesulfonate.

Arylation with Potassium (Hetero)aryltrifluoroborates

Potassium (hetero)aryltrifluoroborates are stable, easy-to-handle organoboron reagents that serve as excellent coupling partners in Suzuki-Miyaura reactions. The arylation of quinolin-8-yl trifluoromethanesulfonate with these reagents provides a reliable method for the synthesis of 8-aryl and 8-heteroaryl quinolines. These reactions are typically catalyzed by palladium complexes and are known for their broad functional group tolerance. capes.gov.br The use of potassium aryltrifluoroborates can sometimes offer advantages over boronic acids in terms of stability and reactivity. While direct arylation of furoxan has been achieved using potassium aryltrifluoroborates, this highlights the general utility of these reagents in C-H functionalization and cross-coupling reactions. researchgate.netresearchgate.net The application of this methodology to quinolin-8-yl trifluoromethanesulfonate would be a standard extension of the well-established Suzuki-Miyaura coupling protocol.

Dynamic Kinetic Asymmetric Aminocarbonylation Strategies

While extensive research on the application of quinolin-8-yl trifluoromethanesulfonate in dynamic kinetic asymmetric aminocarbonylation is not widely documented in the reviewed literature, related palladium-catalyzed aminocarbonylation reactions have been reported. For instance, a synthetic pathway has been developed for the coupling of quinolin-8-yl trifluoromethanesulfonate with a piperazine (B1678402) derivative. google.com

In this two-step process, a Buchwald-Hartwig amination is first performed between quinolin-8-yl trifluoromethanesulfonate and tert-butyl piperazine-1-carboxylate, followed by deprotection of the Boc group. google.com This transformation highlights the compound's reactivity in C-N bond formation, a fundamental step in aminocarbonylation processes.

Table 1: Palladium-Catalyzed Amination of Quinolin-8-yl trifluoromethanesulfonate

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

|---|

Nickel-Catalyzed Cross-Coupling Reactions

The direct application of quinolin-8-yl trifluoromethanesulfonate in nickel-catalyzed cross-coupling reactions is not extensively detailed in the available scientific literature. However, its role as a precursor in the synthesis of ligands for nickel catalysts is noted. For example, quinolin-8-yl trifluoromethanesulfonate can be converted to 8-(diphenylphosphino)quinoline. lookchem.com This phosphine ligand is then used to prepare nickel complexes, such as chloro(1-naphthyl)[8-(diphenylphosphino)quinoline]nickel(II), which are active in catalysis. lookchem.com This indirect relationship underscores the importance of the title compound in the broader field of nickel catalysis, primarily as a building block for essential ligand scaffolds rather than a direct coupling partner.

Other Transition Metal-Catalyzed Coupling Reactions in Quinoline Functionalization (e.g., Rh, Cu, Ag)

Similar to nickel catalysis, the direct use of quinolin-8-yl trifluoromethanesulfonate as a substrate in rhodium, copper, or silver-catalyzed cross-coupling reactions is not prominently featured in the reviewed literature. The compound's utility is more evident in the synthesis of specialized ligands for these metals.

Rhodium (Rh): While rhodium-catalyzed reactions are crucial for quinoline functionalization, particularly through C-H activation, direct examples involving the C-OTf bond of quinolin-8-yl trifluoromethanesulfonate as the reactive site are not specified. researchgate.net

Copper (Cu): The ligand 8-(diphenylphosphino)quinoline, synthesized from quinolin-8-yl trifluoromethanesulfonate, is used to form copper complexes like bis(8-(diphenylphosphino)quinoline)copper(I) tetrafluoroborate. lookchem.com These complexes are employed in various copper-mediated transformations, but this represents an indirect application of the parent triflate.

Silver (Ag): Silver catalysis is utilized for various transformations, including fluorination and cycloadditions. researchgate.netpolyu.edu.hk However, specific examples detailing the cross-coupling of quinolin-8-yl trifluoromethanesulfonate catalyzed by silver have not been identified.

C-H Functionalization Strategies in Quinoline Systems

C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic systems like quinoline. polyu.edu.hk This approach typically involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond. In the context of quinolin-8-yl trifluoromethanesulfonate, its primary role is not as a substrate for C-H functionalization. Instead, it acts as an electrophilic coupling partner where the carbon-triflate (C-OTf) bond is the site of reaction. polyu.edu.hk

The triflate group is a superb leaving group, making the C8-position highly susceptible to reaction with nucleophiles in transition metal-catalyzed processes like Suzuki, Buchwald-Hartwig, and cyanation reactions. polyu.edu.hkgoogleapis.com Therefore, while C-H functionalization is a key strategy for modifying the quinoline core, quinolin-8-yl trifluoromethanesulfonate is typically employed in subsequent or alternative synthetic steps that rely on the reactivity of its C-OTf bond rather than an available C-H bond.

Mechanistic Investigations and Reaction Pathway Elucidation

Spectroscopic Analysis in Mechanistic Studies

Spectroscopic methods are fundamental tools for elucidating the intricate steps of chemical reactions. In the context of quinoline (B57606) derivatives, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable information about molecular structure, bonding, and electronic environments.

NMR Spectroscopy (¹H and ¹³C) is particularly powerful for tracking the transformation of reactants to products. tsijournals.com Chemical shift changes of the quinoline protons can offer insights into intermolecular interactions, such as aromatic stacking, which may influence reactivity. uncw.eduuncw.edu For instance, concentration-dependent NMR studies on quinoline derivatives have been used to probe the nature of π-π stacking interactions in solution. uncw.edu In mechanistic studies, NMR can be used to identify transient intermediates and determine the stereochemistry of products. researchgate.net

UV-Vis Spectroscopy provides information on the electronic transitions within the molecule. The fusion of a benzene (B151609) and pyridine (B92270) ring in the quinoline scaffold results in a unique electronic structure that can be probed to understand how substituents and reaction environments affect the molecule's reactivity. mdpi.com

Mass Spectrometry (MS) is crucial for identifying the molecular weights of reactants, intermediates, and products, thereby confirming proposed reaction pathways. mdpi.com

These spectroscopic techniques, when used in concert, allow for a detailed reconstruction of the reaction mechanism, providing evidence for the formation of key intermediates and the structural details of the final products.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.orgwikipedia.orgprinceton.edu This effect arises from the differences in zero-point vibrational energies between bonds to lighter and heavier isotopes. princeton.edu A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE results from isotopic substitution at a position not directly involved in bond cleavage. libretexts.orgwikipedia.org

While specific KIE studies on Quinolin-8-yl trifluoromethanesulfonate (B1224126) are not extensively documented, analysis of related systems provides valuable insights. For example, studies on the solvolysis of ethyl trifluoromethanesulfonate have utilized α- and β-deuterium isotope effects to demonstrate that the reaction has significant nucleophilic solvent displacement character with little carbocation formation. researchgate.netacs.org

A typical KIE experiment might involve comparing the reaction rates of Quinolin-8-yl trifluoromethanesulfonate with a deuterated analogue.

| Type of KIE | Observation | Mechanistic Implication |

| Primary KIE | A significant kH/kD ratio (>2) | C-H bond cleavage is part of the rate-determining step. libretexts.org |

| Secondary KIE | A kH/kD ratio close to 1 | C-H bond is not broken in the rate-determining step, but changes in hybridization at the labeled carbon may be occurring. wikipedia.org |

Such studies could differentiate between mechanisms, for instance, distinguishing a concerted E2-type elimination from a stepwise E1 pathway where the C-H bond is not broken in the rate-determining step. princeton.edu

Role of In Situ Generated Quinolinium Triflate Intermediates

The formation of charged intermediates is a common feature in many organic reactions. In reactions involving quinoline derivatives, protonation or alkylation of the basic nitrogen atom can lead to the in situ formation of quinolinium salts. researchgate.netnih.govresearchgate.net These intermediates are significantly more electrophilic than the parent quinoline, rendering the heterocyclic ring susceptible to nucleophilic attack.

When Quinolin-8-yl trifluoromethanesulfonate is involved in reactions under acidic conditions or with electrophiles, the formation of a quinolinium triflate intermediate is plausible. This intermediate can then undergo a variety of transformations. For example, deprotonation of quinolinium salts can generate quinolinium ylides, which are versatile 1,3-dipoles that can participate in cycloaddition reactions with electron-poor alkenes to form complex polycyclic structures stereoselectively. nih.govmdpi.com

The general pathway can be envisioned as:

Formation of Quinolinium Salt: The quinoline nitrogen reacts with an electrophile (E+) to form a quinolinium triflate salt.

Ylide Generation: A base removes a proton from a carbon adjacent to the nitrogen, creating a zwitterionic quinolinium ylide.

Reaction with Electrophiles/Dipolarophiles: The ylide reacts with various partners, leading to the formation of new C-C bonds and complex heterocyclic systems. mdpi.com

The triflate anion, being an excellent leaving group, facilitates these transformations.

Single Electron Transfer (SET) Mechanisms in Quinoline Reactivity

Beyond traditional polar mechanisms, reactions involving N-heterocycles can also proceed through single electron transfer (SET) pathways. researchgate.netnih.gov An SET event involves the transfer of a single electron from an electron-rich species (the donor) to an electron-deficient species (the acceptor), generating radical ions that can then undergo further reaction. researchgate.net

Quinoline and its derivatives can participate in SET processes. The electron-rich nature of some quinoline systems allows them to act as electron donors, while quinolinium salts can function as electron acceptors. nih.govacs.org For example, the dehydrogenation of saturated N-heterocycles can be achieved using in situ generated superoxide radicals, a process initiated by SET. nih.gov

A plausible SET mechanism involving a quinoline derivative could proceed as follows:

Initiation: An electron is transferred from a donor to an acceptor, which could be the quinoline derivative itself or another species in the reaction mixture. This generates a radical cation or radical anion.

Propagation: The radical ion intermediate undergoes fragmentation, addition, or rearrangement.

Termination: The radical species combines with another radical or is quenched to form the final product.

The involvement of SET can be inferred from experimental observations such as inhibition by radical scavengers or a correlation between reaction rates and the redox potentials of the reactants. researchgate.netacs.org

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of a chemical reaction—referring to the preferential formation of one product over others—is highly dependent on the reaction conditions. For quinoline derivatives, factors such as the choice of catalyst, solvent, temperature, and additives can dramatically influence the outcome of a reaction. nih.gov

Solvent Effects: The polarity of the solvent can play a critical role. For instance, in the functionalization of indole with trifluoroacetaldehyde hemiacetals, the choice of solvent dictates whether N- or C-alkylation occurs, a principle that can be extended to quinoline systems. researchgate.net Similarly, the synthesis of N-(Prop-2-yn-1-yl)quinolin-8-amine from 8-aminoquinoline (B160924) showed a significant yield difference when switching from acetone to DMF, likely due to solubility issues.

Catalyst and Temperature: In metal-catalyzed C-H functionalization reactions of quinolines, the choice of the metal catalyst (e.g., Cu, Pd, Rh) and the reaction temperature are crucial for achieving high yields and regioselectivity. nih.gov Optimization studies often screen various catalysts, solvents, and temperatures to find the most efficient conditions for a desired transformation. nih.govnih.gov For example, the Cu-catalyzed C2 alkylation of quinoline N-oxide was optimized with respect to the copper source, base, solvent, and temperature. nih.gov

These examples underscore the importance of carefully controlling reaction parameters to steer a reaction down a specific mechanistic pathway and achieve the desired product selectively.

Stereochemical Control Mechanisms and Racemization Pathways

Achieving stereochemical control is a central goal in modern organic synthesis. For reactions involving planar, aromatic systems like quinoline, creating stereocenters often involves additions to the ring or reactions on substituents. The stereochemical outcome is determined by the mechanism through which new chiral centers are formed.

Attractive, non-covalent interactions, such as CH-π interactions, can play a significant role in dictating the facial selectivity of a reaction. nih.govnih.gov In cycloaddition reactions, for instance, a pendant aromatic group on a chiral auxiliary can block one face of a planar intermediate or stabilize the transition state leading to addition on a specific face, thereby controlling the stereochemistry of the product. nih.govnih.gov While direct examples for Quinolin-8-yl trifluoromethanesulfonate are scarce, these principles are broadly applicable.

Racemization pathways, the processes by which a chiral center loses its stereochemical integrity, are also mechanistically important. If a reaction proceeds through a planar, achiral intermediate, such as a carbocation, any initial stereochemistry may be lost, leading to a racemic mixture of products. Understanding the potential for such intermediates is key to designing stereoselective reactions. For example, in nucleophilic substitution reactions, an SN1 mechanism involving a planar carbocation intermediate will typically lead to racemization, whereas an SN2 mechanism proceeds with inversion of configuration. wikipedia.org

Analysis of Coordination Environment Equilibria in Metal Complexes

The quinoline scaffold is a well-known chelating ligand in coordination chemistry. The nitrogen atom of the quinoline ring and an oxygen or nitrogen donor at the 8-position can bind to a metal center, forming stable complexes. The triflate anion (OTf⁻) associated with Quinolin-8-yl trifluoromethanesulfonate can also participate in coordination, either as a primary ligand or as a counterion.

A detailed study on the iron(II) complex of tri(quinolin-8-yl)amine (a ligand containing three quinolin-8-yl units) highlights the delicate balance of the coordination environment. acs.org In this system, two coordination sites on the iron(II) center are available to be occupied by coligands, such as triflate anions or solvent molecules like acetonitrile. acs.org

The equilibrium between different coordinated species is highly sensitive to the environment:

In dichloromethane (B109758), a bis(triflato) species, [LFe(OTf)₂], is observed. acs.org

In acetonitrile, a bis(acetonitrile) species, [LFe(MeCN)₂]²⁺, is formed. acs.org

A mixed-ligand species, [LFe(OTf)(H₂O)]⁺, has also been characterized. acs.org

This competition between the triflate anion and solvent molecules for coordination sites demonstrates the lability of the triflate ligand and the influence of the solvent on the final structure of the metal complex. acs.orgnih.govrsc.org Spectroscopic techniques like ¹⁹F NMR are particularly useful for studying these equilibria in solution, as the chemical shift of the triflate fluorine atoms is sensitive to its coordination state (bound vs. free). nih.gov

Computational and Theoretical Studies in Quinoline Trifluoromethanesulfonate Chemistry

Quantum Chemical Calculations (e.g., DFT) for Reaction Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for analyzing reaction mechanisms and predicting chemical phenomena. DFT has gained widespread use in organic chemistry due to its balance of computational cost and accuracy, enabling detailed investigations of reaction processes, from entire catalytic cycles to enzymatic pathways. These computational strategies allow researchers to explore unknown reactions, design novel catalysts, and map out synthetic routes to complex molecules before undertaking extensive and costly experimental work.

A primary application of quantum chemical calculations is the detailed mapping of reaction energy surfaces, which includes the identification of intermediates and, crucially, transition states. By calculating the energies of these species, chemists can understand the feasibility of a proposed reaction pathway.

For instance, DFT calculations have been employed to scrutinize the mechanism of hydroxyl radical (*OH) attacks on various carbon atoms in the quinoline (B57606) structure. This analysis revealed that the formation of OH adducts occurs through the exothermic formation of π-complexes or H-bonded complexes. The activation energies for these attacks were found to be low (less than 1.3 kcal/mol) for most positions (C3 through C8), but significantly higher (8.6 kcal/mol in the gas phase) for the C2 position. The inclusion of solvation effects in the calculations further lowered these barriers, making the attack at most positions effectively barrierless, while the attack at C2 retained a notable energy barrier of 5.1 kcal/mol.

In another example, DFT calculations were used to investigate the hydrodenitrogenation (HDN) mechanism of quinoline over different Ni-promoted MoS₂ catalysts. The study systematically explored hydrogenation and ring-opening pathways, demonstrating that the reaction products are highly dependent on the specific morphology of the catalyst's active sites. This detailed mechanistic insight is critical for designing more efficient catalysts for petroleum refining.

Computational studies combining DFT with molecular dynamics (MD) simulations have also been instrumental in understanding complex catalytic systems. For example, in the asymmetric dearomatization of diazaheterocycles, computational analysis helped to elucidate the activation model, proposing a supramolecular complex as the key catalytically relevant species responsible for the observed enantioselectivity.

Beyond elucidating known reactions, quantum chemical calculations are increasingly used in a predictive capacity. By estimating the energies of potential reaction pathways, researchers can forecast the most likely outcomes, including regioselectivity and stereoselectivity. This predictive power helps to minimize trial-and-error experimentation and streamline the development of new synthetic methods.

The reactivity of quinoline derivatives can be tuned by introducing various substituent groups. DFT calculations can quantify the electronic effects of these substituents, helping to predict how they will influence the molecule's reactivity. For example, the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of chemical reactivity. A large gap suggests high stability and low reactivity (a "hard" molecule), whereas a small gap indicates higher reactivity and polarizability (a "soft" molecule). Theoretical studies on various quinoline derivatives have used this principle to predict which compounds would be the most reactive.

Quinoline 8 Yl Trifluoromethanesulfonate As a Ligand Precursor and in Coordination Chemistry

Design and Synthesis of Quinoline-Based Ligands

The versatility of the quinoline (B57606) scaffold allows for the design and synthesis of ligands with tailored properties. researchgate.net Quinoline-8-yl trifluoromethanesulfonate (B1224126) is a valuable starting material in this process, enabling the introduction of the quinolin-8-yl moiety into larger, more complex ligand architectures.

Ligands Featuring Quinolin-8-yl Moieties

The quinolin-8-yl group is a privileged structure in ligand design due to the close proximity of the nitrogen atom and the oxygen of the triflate group, which facilitates chelation with metal ions. nih.gov The triflate group is an excellent leaving group, making quinolin-8-yl trifluoromethanesulfonate a reactive precursor for substitution reactions to introduce the quinoline moiety.

Synthesis of Polydentate Quinoline-Derived Ligands

Polydentate ligands, which can bind to a central metal atom through multiple donor sites, are of significant interest in coordination chemistry. Quinoline-8-yl trifluoromethanesulfonate can be utilized in multi-step synthetic pathways to create these complex ligands. For instance, tridentate ligands such as 4-substituted and 4-aryl-substituted 2,6-di(quinolin-8-yl)pyridines have been synthesized through methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or one-step ring-forming reactions. nih.govdiva-portal.org These methods allow for the strategic construction of ligands with specific geometries and electronic properties.

Complexation with Transition Metals

The quinoline-derived ligands readily form complexes with a variety of transition metals, leading to compounds with interesting structural and electronic properties. The nature of the metal ion and the ligand design both play a crucial role in determining the final structure and reactivity of the complex.

Iron(II) Complexes with Quinoline-Derived Ligands

Pentadentate ligands derived from quinoline, such as 2-(pyridine-2-yl)-N,N-bis(pyridine-2-ylmethyl)quinoline-8-amine, have been shown to form stable mononuclear iron(II) complexes. lu.se The coordination of the iron(II) center by the five nitrogen atoms of the ligand results in well-defined geometries. lu.se These types of complexes are relevant in the study of spin-crossover phenomena and as potential catalysts. acs.org The synthesis of expanded ligands based on iron(II) coordination compounds of asymmetrical bis(terpyridine) domains has also been reported. nih.gov

Silver(I) Complexes with Quinoline-Derived Ligands

Silver(I) ions form a variety of complexes with quinoline-derived ligands. For example, Schiff base ligands incorporating a quinoline moiety have been used to synthesize silver(I) complexes with nitrate, perchlorate, and triflate counter-ions. mdpi.com The coordination geometry around the silver(I) center in these complexes can vary, with examples of both three-coordinate and pseudo-tetrahedral geometries being observed. mdpi.com In some cases, the trifluoromethanesulfonate anion itself can coordinate to the silver(I) center. mdpi.com Additionally, tetradentate organotelluroether ligands containing quinoline moieties form bimetallic silver(I) complexes. researchgate.net Six-coordinated silver(I) complexes have also been synthesized using designed tridentate ligands. nih.gov

Copper(II) and Zinc(II) Complexes

Quinoline-derived ligands have been successfully used to synthesize copper(II) and zinc(II) complexes. For example, novel complexes of both metals have been prepared from the ligand 2-((2-hydroxyethyl)amino)quinoline-3-carbaldehyde in a 1:2 metal-to-ligand ratio. nih.govacs.org Spectroscopic data reveals that the ligand acts in a bidentate fashion, coordinating to the metal ions through the nitrogen atom of the amine and the deprotonated oxygen of the hydroxyl group. acs.org The resulting complexes exhibit different coordination geometries, with studies suggesting a distorted tetrahedral geometry for Zn(II) and a distorted square pyramidal geometry for Cu(II). frontiersin.org The synthesis of cytotoxic Cu(II) complexes with a novel quinoline derivative ligand has also been achieved through the condensation of 7-chloro-2-hydroxyquinoline-3-carbaldehyde (B3024804) and 2,2′-thiodianiline, followed by complexation with Cu(II) metal ions. nih.govacs.org

Rhodium Complexes and Silyl (B83357) Ligands

Quinolin-8-yl trifluoromethanesulfonate serves as a valuable starting material for synthesizing organometallic complexes. While direct reactions involving quinolin-8-yl trifluoromethanesulfonate with rhodium and silyl ligands are not extensively documented in the provided literature, the synthesis of rhodium complexes featuring silyl and quinoline-based ligands is well-established, suggesting a pathway where the triflate derivative would be a logical precursor.

The synthesis of stable rhodium-silyl complexes often requires the presence of ancillary ligands to stabilize the metallic center. For instance, rhodium(I) silyl carbonyl complexes such as [Rh{Si(OEt)3}(CO)(dippp)] and [Rh{Si(OEt)3}(CO)(dippe)] have been successfully synthesized and characterized. nih.gov These syntheses proceed by reacting a rhodium-methyl precursor with a hydrosilane at low temperatures. nih.gov

Furthermore, rhodium complexes containing tridentate bis(8-quinolyl)methylsilyl ligands have been synthesized, demonstrating the compatibility of the quinoline moiety with silicon and rhodium. dntb.gov.ua Research has also shown that ligands such as 8-(dimethylsilyl)quinoline can be used to prepare unsaturated Rh(III) species. acs.org In these contexts, the triflate group of quinolin-8-yl trifluoromethanesulfonate would function as an excellent leaving group during the initial metalation or ligand exchange steps to form the Rh-N bond of the quinoline ligand.

The reaction of a functionalized silane (B1218182) like (4-methyl-pyridin-2-yloxy)ditertbutylsilane with a rhodium(I) precursor in the presence of a phosphine (B1218219) ligand affords unsaturated species such as [Rh(H)(Cl)(κ²-NSi-tBu2OPy)(L)]. acs.org Subsequent reaction with silver triflate can then be used to exchange the chloride ligand for a triflate anion, yielding complexes like [Rh(H)(OTf)(κ²-NSi-tBu2OPy)(L)]. acs.org This highlights the role of the triflate as a counter-ion in the final complex.

Role of Triflate Anion in Metal Coordination Environments

The trifluoromethanesulfonate (triflate, OTf⁻) anion plays a multifaceted role in the coordination sphere of metal complexes, largely dictated by the nature of the metal center, the other ligands present, and the reaction medium. wikipedia.orgnih.govacs.org The triflate anion is derived from triflic acid, a superacid, which makes its conjugate base, the triflate ion, an extremely stable polyatomic ion and a very poor nucleophile. wikipedia.org This stability is due to extensive resonance stabilization that delocalizes the negative charge across the three oxygen atoms, further enhanced by the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org

Consequently, triflate is often employed as a weakly coordinating or non-coordinating anion. wikipedia.org In many complexes, it simply acts as a counter-ion to balance the charge of a cationic metal center, without forming a direct bond. For example, in the crystal structure of the cobalt(II) complex CoII(PaPy2Q), the triflate anion is non-coordinating, with the closest cobalt-to-oxygen distance being a distant 5.67 Å. mdpi.com Similarly, in certain germanium, tin, and lead complexes with macrocyclic thioether ligands, solution NMR data suggest that the triflate anions are extensively dissociated. acs.org

However, the description of triflate as "non-coordinating" is context-dependent, and it can and does coordinate to metal centers under certain conditions. nih.govnih.gov The interaction can range from a weak association to a formal covalent bond. In a study of an iron(II) complex with tri(quinolin-8-yl)amine, the triflate anion's role was shown to be highly sensitive to the solvent. nih.gov In dichloromethane (B109758), a high-spin bis(triflato) species is formed, where two triflate anions are directly coordinated to the iron center. nih.gov However, in acetonitrile, a solvent molecule, the triflate anions are displaced, leading to a bis(acetonitrile) species. nih.gov This study uniquely characterized all three possibilities—bis(triflato), bis(acetonitrile), and mixed-ligand species—by single-crystal X-ray diffraction. nih.gov

The coordinating ability of the triflate ligand can be displaced by other ligands. For instance, studies on titanocene (B72419) triflato complexes show that the use of bidentate ligands can displace the triflato ligand, transforming it into a non-coordinating triflate anion and forming an ionic complex. nih.gov In some aqueous systems, the triflate anion has been shown to establish weak hydrogen bonds with water molecules, which can help stabilize certain cationic species in solution. rsc.org This diversity in behavior, from an "innocent" counter-ion to a directly bound ligand, makes the triflate anion a versatile component in the design and study of coordination complexes. nih.govnih.govrsc.org

Application of Quinoline-Derived Metal Complexes in Catalysis

Metal complexes incorporating quinoline-based ligands have demonstrated significant utility in various catalytic transformations, spanning from electrocatalysis to fine chemical synthesis. The electronic properties and coordination geometry imparted by the quinoline moiety can be fine-tuned to enhance catalytic activity and selectivity.

Electrocatalytic Applications (e.g., CO2 Reduction)

Quinoline-derived metal complexes are effective catalysts in electrochemical reactions, including those for energy conversion and environmental remediation. mdpi.comresearchgate.net A key area of research is the electrocatalytic reduction of carbon dioxide (CO₂), a process aimed at converting CO₂ into valuable chemical feedstocks like carbon monoxide (CO) or formate. nih.gov

Rhenium(I) complexes bearing quinoline-based ligands have been investigated for this purpose. researchgate.net For example, a complex derived from 2-(1H-benzo[d]imidazol-2-yl)quinoline showed improved activity for CO₂ reduction compared to related complexes with smaller aromatic ligands. researchgate.net This enhancement is attributed to the larger aromatic system, which facilitates the necessary two-electron reduction of the catalyst. researchgate.net While this quinoline-based catalyst exhibited a lower overpotential than benchmark Re-bipyridine catalysts, it was found to be kinetically slower. researchgate.net

Beyond CO₂ reduction, quinoline-derived complexes are active in other important electrocatalytic processes. Cobalt complexes with quinoline-containing pentadentate ligands are used for the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). mdpi.comacs.org In one study, a cobalt complex with a ligand featuring two quinoline and two pyridine (B92270) units was employed for electrocatalytic hydrogen production. acs.org The quinoline arms were found to be redox-active, participating directly in the electron transfer steps of the catalytic cycle. acs.org Another study on cobalt complexes for the ORR highlighted how the quinoline ligand influences the coordination environment and, consequently, the catalytic performance. mdpi.com

Metal-Catalyzed Organic Transformations

The unique structural and electronic features of quinoline-derived ligands make them highly effective in a variety of metal-catalyzed organic reactions. researchgate.netmdpi.com These transformations are fundamental to modern organic synthesis.

Rhodium complexes featuring quinoline ligands are particularly versatile. acs.orgacs.org For instance, Rh(III) catalysts have been successfully used for the C-8 selective direct alkylation and alkynylation of quinoline N-oxides. acs.org This reaction proceeds with high efficiency and excellent regioselectivity at room temperature, demonstrating the utility of the N-oxide group as a directing group for remote C-H functionalization. acs.org Cationic rhodium(I) complexes have also been employed in the double hydroboration of quinolines to produce C4-borylated tetrahydroquinolines, which are valuable synthetic intermediates. acs.org

Iron complexes containing quinoline-pyridine(imine) ligands have been developed as catalysts for the 1,4-hydrovinylation of 1,3-dienes, producing hexa-1,4-diene with high selectivity. princeton.edu Furthermore, gold-catalyzed reactions have become a powerful tool for synthesizing the quinoline core itself through various intermolecular annulation and intramolecular cyclization strategies. rsc.orgnih.gov These methods benefit from the unique reactivity of gold catalysts, enabling the construction of complex quinoline derivatives. rsc.orgnih.gov The triflate anion is often used in these catalytic systems, for instance, with AgOTf being used as an additive to enhance catalyst efficacy. nih.gov

The following table provides a summary of selected catalytic applications involving quinoline-derived metal complexes.

| Catalyst Type | Transformation | Key Findings | Reference(s) |

| Rhenium(I)-QuBIm | Electrocatalytic CO₂ Reduction | Lower overpotential compared to Re-bpy catalysts, but kinetically slower. | researchgate.net |

| Cobalt-2PyN2Q | Electrocatalytic Hydrogen Evolution | Quinoline arms are redox-active and participate in the catalytic cycle. | acs.org |

| Rhodium(III) | C-H Alkylation of Quinoline N-Oxides | High efficiency and excellent C-8 regioselectivity at room temperature. | acs.org |

| Cationic Rhodium(I) | Double Hydroboration of Quinolines | Produces C4-borylated tetrahydroquinolines under mild conditions. | acs.org |

| Iron-QPI | 1,4-Hydrovinylation of 1,3-Dienes | High selectivity for the hexa-1,4-diene isomer. | princeton.edu |

| Gold(I)/Gold(III) | Synthesis of Quinolines | Efficient synthesis via intermolecular annulations and intramolecular cyclizations. | rsc.orgnih.gov |

Emerging Directions and Future Research

Development of Novel Catalytic Systems Utilizing Quinolin-8-yl Trifluoromethanesulfonate (B1224126)

The triflate group in Quinolin-8-yl trifluoromethanesulfonate is an exceptional leaving group, rendering the C-O bond susceptible to cleavage in catalytic cycles, particularly in cross-coupling reactions. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. Future research is focused on leveraging this property to design innovative catalytic systems.

While metal triflates, such as those of zinc (Zn(OTf)₂), bismuth (Bi(OTf)₃), lithium (LiOTf), and zirconium (Zr(OTf)₄), have been extensively used as Lewis acid catalysts for synthesizing the quinoline (B57606) core itself through methods like the Friedländer annulation, the focus is shifting towards using the quinoline triflate as a key substrate in palladium-catalyzed reactions. The development of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has been crucial for activating aryl triflates.

Emerging research aims to design catalytic systems where the quinoline moiety itself plays a more active role than just being a scaffold. The nitrogen atom and the planar aromatic system of the quinoline ring could act as a directing group or a ligand in transition-metal catalysis. This dual-functionality could lead to novel catalytic cycles with enhanced selectivity and efficiency. For instance, catalyst systems could be developed where a metal center is coordinated by the quinoline nitrogen, bringing the catalytic action in close proximity to the triflate-bearing carbon for intramolecular transformations or for reactions with substrates that can interact with the quinoline ring.

Table 1: Metal Triflates in Quinoline Synthesis

| Metal Triflate Catalyst | Synthetic Method | Key Advantages | Reference |

|---|---|---|---|

| Zinc Triflate (Zn(OTf)₂) | Friedländer Annulation | Highly efficient, reusable, solvent-free conditions | |

| Bismuth Triflate (Bi(OTf)₃) | Friedländer Hetero-annulation | High conversion and reaction rates | |

| Lithium Triflate (LiOTf) | Friedländer Reaction | Mild, reusable neutral Lewis acid, neat conditions | |

| Zirconium Triflate (Zr(OTf)₄) | Friedländer Condensation | Environmentally friendly, high efficiency |

Exploration of New Synthetic Applications and Methodologies

The primary application of aryl triflates like Quinolin-8-yl trifluoromethanesulfonate is in transition-metal-catalyzed cross-coupling reactions. These reactions have revolutionized the construction of complex organic molecules. Future work will continue to expand the scope of these reactions and develop entirely new transformations.

Palladium-catalyzed reactions are the most established for aryl triflates. Methodologies like the Suzuki-Miyaura (using organoboron reagents), Kosugi-Migita-Stille (using organotin reagents), and Buchwald-Hartwig amination (forming C-N bonds) are ripe for further exploration with Quinolin-8-yl trifluoromethanesulfonate as the electrophilic partner. The development of ligand-free palladium systems that are selective for C-OTf bond cleavage represents a significant advance toward more sustainable and cost-effective synthesis.

Beyond traditional cross-coupling, new methodologies are emerging. The direct trifluoromethylation of vinyl sulfonates using palladium catalysis provides a blueprint for similar transformations on aryl systems. Applying this to Quinolin-8-yl trifluoromethanesulfonate would offer a direct route to 8-trifluoromethylquinoline, a potentially valuable scaffold in medicinal chemistry. Furthermore, visible-light photocatalysis, which uses light energy to drive chemical reactions, is a rapidly growing field. Developing photoredox catalytic cycles where Quinolin-8-yl trifluoromethanesulfonate can participate, either as a substrate undergoing radical transformations or as part of a photosensitizing system, opens up novel reaction pathways that are inaccessible under thermal conditions.

Table 2: Key Cross-Coupling Reactions for Aryl Triflates

| Reaction Name | Nucleophile | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Palladium Complex | |

| Kosugi-Migita-Stille Coupling | Organotin Reagent | C-C | Palladium Complex | |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium Complex | - |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Palladium/Copper Complex | - |

| Heck Reaction | Alkene | C-C (sp²) | Palladium Complex | - |

Advanced Characterization Techniques in Understanding Quinoline-Triflate Chemistry

A deep understanding of the structure, bonding, and reactivity of Quinolin-8-yl trifluoromethanesulfonate and its derivatives is crucial for developing new applications. Advanced characterization techniques are indispensable for this purpose.

Single-Crystal X-ray Diffraction is a powerful tool for unambiguously determining the three-dimensional structure of molecules in the solid state. For quinoline derivatives, it has been used to determine bond lengths, bond angles, and intermolecular interactions, such as π-π stacking and hydrogen bonding. For Quinolin-8-yl trifluoromethanesulfonate, crystallographic analysis of its complexes with transition metals could provide invaluable insights into the coordination chemistry and the mechanism of catalytic reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation in solution. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assign the complex proton (¹H) and carbon (¹³C) signals in quinoline derivatives. These techniques can be used to monitor reaction progress, identify intermediates, and characterize the final products of reactions involving Quinolin-8-yl trifluoromethanesulfonate.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact elemental composition. Other techniques like Infrared (IR) spectroscopy help in identifying functional groups, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal stability of these compounds.

Theoretical Predictions Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a predictive tool in modern organic chemistry, allowing researchers to model reaction mechanisms and predict molecular properties before embarking on extensive experimental work.

For Quinolin-8-yl trifluoromethanesulfonate, DFT calculations can provide deep insights into its electronic structure. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity, stability, and electronic properties. The HOMO-LUMO gap is a key indicator of chemical reactivity and can be used to predict how the molecule will interact with other reagents.

DFT is also extensively used to elucidate complex reaction mechanisms. For palladium-catalyzed cross-coupling reactions, theoretical studies can map out the entire catalytic cycle, including the energies of reactants, transition states, intermediates, and products. This allows for the rational design of more efficient catalysts and the optimization of reaction conditions. For example, by calculating the energy barriers for different steps in a proposed mechanism, researchers can identify the rate-determining step and devise strategies to overcome it. Computational studies can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm proposed structures. This synergy between theoretical prediction and experimental validation is a powerful paradigm for accelerating discovery in the chemistry of quinoline-triflates.

Q & A

Basic: What are the established synthetic routes for Quinolin-8-yl trifluoromethanesulfonate, and what key reaction parameters influence yield?

Methodological Answer:

Quinolin-8-yl trifluoromethanesulfonate is typically synthesized via sulfonation of the parent quinoline derivative. A common approach involves reacting 8-hydroxyquinoline with trifluoromethanesulfonic anhydride (TFAA) in the presence of a base like pyridine or DMAP (4-dimethylaminopyridine) to scavenge protons and drive the reaction . Critical parameters include:

- Temperature : Reactions are often conducted at 0–25°C to avoid side reactions (e.g., decomposition of the triflate group).

- Solvent : Anhydrous dichloromethane or THF is preferred to prevent hydrolysis of the triflate ester.

- Stoichiometry : A 1:1.2 molar ratio of 8-hydroxyquinoline to TFAA ensures complete conversion .

Yields typically range from 70–85%, with purity confirmed by NMR to detect unreacted TFAA.

Advanced: How can competing nucleophilic side reactions be suppressed during cross-coupling of Quinolin-8-yl trifluoromethanesulfonate?

Methodological Answer:

The triflate group’s high electrophilicity makes it prone to nucleophilic attack, which can lead to by-products in cross-coupling reactions (e.g., Suzuki-Miyaura). Mitigation strategies include:

- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3, which favor oxidative addition over nucleophilic substitution .

- Base Optimization : Weak bases like KCO in THF/water mixtures reduce triflate hydrolysis, whereas strong bases (e.g., NaOBu) may degrade the substrate .

- Additives : Adding catalytic CuI (0.5–1 mol%) accelerates transmetallation in Negishi couplings, minimizing side reactions .

Monitoring reaction progress via LC-MS at intervals (0.5–2 h) helps identify premature quenching or by-product formation.

Basic: What analytical techniques are most effective for characterizing Quinolin-8-yl trifluoromethanesulfonate and its derivatives?

Methodological Answer:

- NMR Spectroscopy : NMR identifies quinoline proton environments (e.g., deshielded H-2 and H-7 protons). NMR confirms triflate integrity (δ ≈ -75 to -78 ppm) and detects hydrolyzed by-products (triflic acid, δ ≈ -79 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H] at m/z 296.03 for CHFNOS) .

- X-ray Crystallography : Resolves steric effects in derivatives, particularly when bulky substituents are introduced at the 8-position .

Advanced: How do computational studies inform the design of Quinolin-8-yl trifluoromethanesulfonate-based catalysts for C–C bond formation?

Methodological Answer:

Density functional theory (DFT) calculations predict transition-state geometries and electronic effects:

- Electrophilicity : The triflate group’s electron-withdrawing nature lowers the LUMO energy of the quinoline ring, facilitating oxidative addition to Pd(0) .

- Steric Maps : Molecular docking simulations (e.g., using AutoDock Vina) model interactions between the triflate and catalytic pockets in enzymes or metal complexes, guiding ligand design .

- Solvent Effects : COSMO-RS models optimize solvent polarity to stabilize intermediates in coupling reactions .

Analytical: How can discrepancies in reported reaction outcomes with Quinolin-8-yl trifluoromethanesulfonate be systematically investigated?

Methodological Answer:

Contradictory data (e.g., variable yields in Suzuki couplings) often arise from:

- Trace Moisture : Karl Fischer titration of reagents/solvents ensures water content <50 ppm, as hydrolysis generates inactive quinolin-8-ol .

- Catalyst Purity : Inductively coupled plasma mass spectrometry (ICP-MS) detects Pd leaching, which can deactivate catalysts .

- By-Product Analysis : GC-MS or HPLC identifies side products (e.g., biaryl ethers from competing Ullmann couplings) .

Controlled reproducibility studies using standardized protocols (e.g., same Pd source, degassing method) isolate variables .

Advanced: What role does Quinolin-8-yl trifluoromethanesulfonate play in synthesizing β-trifluoromethyl ketones, and how is regioselectivity controlled?

Methodological Answer:

In base-promoted reactions, the triflate acts as a leaving group, enabling double-bond migration and hydrolysis. For example, treatment with KCO in DMF/HO induces isomerization to β-trifluoromethyl ketones via a carbocation intermediate . Regioselectivity is controlled by:

- Substituent Effects : Electron-donating groups on the quinoline ring stabilize carbocations at the β-position.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring β-ketone formation over α-products .

Mechanistic insights are validated using isotopic labeling and kinetic isotope effect (KIE) studies.

Basic: What safety protocols are critical when handling Quinolin-8-yl trifluoromethanesulfonate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat to prevent skin/eye contact. The compound is hygroscopic and may release corrosive triflic acid upon hydrolysis .

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile sulfur trioxide (SO) during decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.